Benzophenone oxime

説明

Overview of Benzophenone (B1666685) Oxime as a Chemical Entity

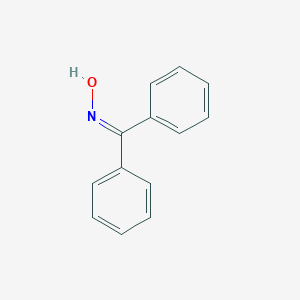

Benzophenone oxime is an organic compound characterized by the chemical formula C₁₃H₁₁NO and a molecular weight of 197.23 g/mol . nih.govfishersci.be It typically presents as a white crystalline solid or powder. chemicalbook.comchemicalbook.com Structurally, it is derived from benzophenone, featuring a benzophenone backbone with an attached oxime group (-N=OH). ontosight.ai This structure includes two phenyl groups directly bonded to the carbon atom that was originally part of the carbonyl group in benzophenone.

The synthesis of this compound commonly involves the condensation reaction between benzophenone and hydroxylamine (B1172632) hydrochloride under basic conditions. ontosight.aithinkswap.com Generally, oximes are formed through the reaction of hydroxylamine with aldehydes or ketones. ennoreindiachemicals.comwikipedia.orgnih.gov In terms of physical properties, this compound is poorly soluble in water, often described as insoluble, but is soluble in various organic solvents. chemicalbook.comwikipedia.org Its melting point typically ranges from 140 to 144 °C. chemicalbook.comchemicalbook.com

Table 1: Key Chemical and Physical Properties of this compound

| Property | Value | Citation |

| Chemical Formula | C₁₃H₁₁NO | nih.govontosight.ai |

| Molecular Weight | 197.23 g/mol | nih.govfishersci.be |

| Appearance | White crystalline solid/powder | chemicalbook.comchemicalbook.com |

| Melting Point | 140-144 °C | chemicalbook.comchemicalbook.com |

| Solubility in Water | Insoluble | chemicalbook.comwikipedia.org |

| PubChem CID | 11324 | nih.govfishersci.benih.gov |

Historical Context of Oxime Chemistry and this compound

The origins of oxime chemistry date back to the 19th century, with the formation of oximes first observed by German chemist Victor Meyer, alongside Janny. ennoreindiachemicals.comwikipedia.orgnih.govnumberanalytics.comacs.org This discovery marked a significant milestone, establishing oxime formation as a cornerstone reaction in organic chemistry. numberanalytics.com The utility of oximes was further underscored by the subsequent discovery of the Beckmann rearrangement by Ernst Otto Beckmann, a pivotal reaction involving the acid-catalyzed conversion of oximes to carboxamides. acs.org This rearrangement is particularly significant for its role in industrial processes, such as the production of caprolactam from cyclohexanone (B45756) oxime, a precursor for Nylon-6. acs.org this compound, as a ketoxime, plays a central role in the study and application of the Beckmann rearrangement.

Significance of this compound in Modern Chemical Sciences

This compound serves as a highly versatile intermediate in contemporary organic synthesis. ontosight.ai Its significance stems from its participation in various chemical transformations, most notably the Beckmann rearrangement, which facilitates the production of amides from oximes. thinkswap.com This transformation is particularly crucial in medicinal chemistry for the synthesis of diverse amide compounds.

Beyond its role in rearrangements, this compound finds application in several other areas:

Catalysis: It is employed as a ligand in transition metal catalysts. ennoreindiachemicals.com

Material Science: It acts as a stabilizer in polymers.

Analytical Chemistry: It functions as a reagent in colorimetric assays, including the determination of urea (B33335) and ureido compounds. ennoreindiachemicals.com

Synthetic Building Block: It is a precursor for the preparation of Schiff bases, coordination complexes, and photochemical reagents.

Agrochemicals: Derivatives of this compound have shown potential in pesticide development, exhibiting herbicidal activity against various plant species. ontosight.airesearchgate.net

Biological Research: Ongoing research explores its potential biological activities, including anticancer and antimicrobial properties, highlighting its relevance in pharmacological studies. ontosight.airesearchgate.net

Scope and Objectives of Research on this compound

Current academic research on this compound is broad, focusing on unlocking its full potential across various scientific disciplines. A primary objective is to further explore its utility as a therapeutic agent, which involves gaining a deeper understanding of its pharmacokinetics and biochemical pathways. Researchers are also committed to comprehensively understanding its fundamental chemical properties, biological activities, and environmental impact. ontosight.ai

Significant efforts are directed towards advancing synthetic methodologies for this compound and its derivatives, aiming for improved yields, enhanced purity, and reduced production costs. patsnap.com Furthermore, there is a strong emphasis on investigating metal-involving reactions of oximes, encompassing both metal-mediated and metal-catalyzed transformations, which contribute to the synthesis of novel oxime-based metal complexes, functionalized compounds, and diverse heterocyclic systems. acs.org Recent advancements also include the development of efficient catalysts and optimized reaction conditions for key transformations like the Beckmann rearrangement. mdpi.com The field of oxime radical chemistry is experiencing a renaissance, with research focusing on their generation, properties, and application in selective oxidative cyclization, functionalization, and coupling reactions. nih.gov

Structure

2D Structure

3D Structure

特性

IUPAC Name |

N-benzhydrylidenehydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO/c15-14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNYZBFWKVMKMRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=NO)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0060355 | |

| Record name | Methanone, diphenyl-, oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

574-66-3 | |

| Record name | Benzophenone, oxime | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=574-66-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzophenone oxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000574663 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzophenone oxime | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20724 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methanone, diphenyl-, oxime | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methanone, diphenyl-, oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzophenone oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.522 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZOPHENONE OXIME | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2DLJ8C37DQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Benzophenone Oxime and Its Derivatives

Conventional Synthesis Routes

Conventional methods for synthesizing benzophenone (B1666685) oxime often involve the direct condensation of benzophenone with hydroxylamine (B1172632) hydrochloride in the presence of a base.

A common and highly effective method for preparing benzophenone oxime involves the reaction of benzophenone with hydroxylamine hydrochloride in an aqueous alcoholic mixture, facilitated by a strong base. orgsyn.org

Detailed Research Findings: In a typical procedure, a mixture of benzophenone (100 g, 0.55 mole) and hydroxylamine hydrochloride (60 g, 0.86 mole) is combined with 200 cc of 95% ethyl alcohol and 40 cc of water in a 2-liter round-bottomed flask. orgsyn.org Powdered sodium hydroxide (B78521) (110 g, 2.75 moles) is added in portions with shaking. orgsyn.org The reaction can become vigorous, necessitating cooling with tap water. orgsyn.org After the addition of sodium hydroxide, the mixture is heated to boiling and refluxed for five minutes. orgsyn.org Upon cooling, the contents are poured into a solution of concentrated hydrochloric acid (300 cc) in 2 liters of water, leading to the precipitation of the product. orgsyn.org The precipitate is then filtered, washed thoroughly with water, and dried. orgsyn.org

Table 1: Typical Reaction Conditions for this compound Synthesis

| Reactant | Quantity (g) | Moles | Solvent System | Base |

| Benzophenone | 100 | 0.55 | 95% Ethyl Alcohol (200 cc), Water (40 cc) | Sodium Hydroxide (110 g, 2.75 moles) |

| Hydroxylamine Hydrochloride | 60 | 0.86 |

Table 2: Reaction Parameters and Outcomes

| Parameter | Condition |

| Temperature | Heated to boiling, refluxed |

| Time | 5 minutes (after NaOH addition) |

| Work-up | Acidification with HCl, filtration, washing, drying |

| Yield | 98–99% of theoretical amount |

| Melting Point | 141–142°C (crude product) |

The choice of solvent system, temperature, and pH plays a crucial role in the efficiency of this compound synthesis. The reaction is typically carried out in an aqueous or alcoholic medium. Ethanol (B145695) is a commonly employed solvent. The use of a base, such as sodium hydroxide, sodium carbonate, or potassium hydroxide, is essential to facilitate the oxime formation. orgsyn.org The reaction mechanism involves the nucleophilic attack of hydroxylamine on the carbonyl carbon of benzophenone, which is promoted under basic conditions. chegg.com While basic conditions are prevalent, acidic conditions can also facilitate oxime formation. For instance, one method describes gently boiling the mixture at approximately 70°C for 3-3.5 hours. cayleynielson.com

High yields of this compound are achievable through careful control of reaction parameters. The described conventional method can achieve a yield of 98–99% of the theoretical amount. orgsyn.org The presence of an alkali metal base can lead to high yields, even when substituents are present on the benzophenone compound, and can also accelerate the reaction. google.com Modern techniques like heated ultrasonic nebulization have been reported to optimize synthesis, resulting in high yields (up to 90%) and significantly reducing reaction times to minutes.

Beyond the direct condensation of benzophenone with hydroxylamine, this compound can also be obtained through the oxidation of α-aminodiphenylmethane. This alternative route involves the use of magnesium persulfate solution as the oxidizing agent. orgsyn.org

Reaction of Benzophenone with Hydroxylamine Hydrochloride under Basic Conditions

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to minimize environmental impact and enhance the sustainability of chemical processes. These principles are increasingly being applied to the synthesis of various organic compounds, including oximes.

Microwave-assisted synthesis has emerged as a prominent green chemistry approach for organic reactions, offering several advantages over conventional heating methods. asianjpr.com This technique utilizes electromagnetic radiation to rapidly heat the reaction mixture, leading to accelerated reaction rates and improved efficiency. asianjpr.com

Detailed Research Findings: In a microwave-assisted synthesis of this compound, a mixture containing 3 grams of benzophenone, 2 grams of hydroxylamine hydrochloride, 6 ml of rectified spirit, and 2 ml of water is prepared in a round-bottom flask. asianjpr.com Sodium hydroxide (3 grams) is added in portions with shaking, with cooling applied if the reaction becomes too vigorous. asianjpr.com Once all the sodium hydroxide is added, the mixture is irradiated under microwave at 340 watts for 3 minutes. asianjpr.com After cooling, the contents are poured into a solution of concentrated hydrochloric acid (9 ml) in 250 ml of water, and the precipitated product is filtered, washed, and dried. asianjpr.com

Table 3: Microwave-Assisted Synthesis Conditions and Yield

| Reactant | Quantity (g) | Solvent System | Base | Microwave Power | Reaction Time | Yield | Melting Point |

| Benzophenone | 3 | Rectified Spirit (6 ml), Water (2 ml) | Sodium Hydroxide (3 g) | 340 watts | 3 minutes | Not specified, but generally improved yields are noted for MW synthesis asianjpr.com | 208-209°C (product from microwave synthesis) asianjpr.com |

| Hydroxylamine Hydrochloride | 2 |

Advantages of Microwave-Assisted Synthesis: This technique significantly reduces reaction times, often from hours to minutes, while frequently leading to improved yields and product quality. asianjpr.com Its environmental friendliness stems from reduced solvent usage, lower energy consumption, and often cleaner product formation, aligning well with green chemistry principles. asianjpr.com

Microwave-Assisted Synthesis

Reaction Time Reduction and Yield Improvement

Traditional methods for synthesizing this compound often involve refluxing benzophenone and hydroxylamine hydrochloride with a base in an alcoholic solvent or pyridine, which can result in relatively low yields (25-70%) and long reaction times google.com. For instance, a common procedure involves refluxing a mixture of benzophenone, hydroxylamine hydrochloride, ethanol, and water with powdered sodium hydroxide for five minutes, followed by cooling and precipitation, yielding 98-99% of the theoretical amount orgsyn.org. Another method involves stirring benzophenone with hydroxylamine sulfate (B86663) and sodium hydroxide in methanol (B129727) for 6 hours with cooling, then heating under reflux for a total of 12 hours prepchem.com.

Environmental Benefits of Microwave-Assisted Methods

While specific details on microwave-assisted synthesis of this compound were not extensively detailed in the search results, microwave irradiation is a popular approach in solvent-free solid-state reactions for oxime synthesis mdpi.com. Generally, microwave-assisted methods are known to offer advantages in terms of reaction time reduction and improved yields, contributing to greener chemical processes by potentially reducing solvent usage and energy consumption mdpi.comresearchgate.net.

Grindstone Chemistry (Solvent-Free Synthesis)

Grindstone chemistry, or solvent-free synthesis, offers an environmentally benign and efficient approach for the preparation of oximes. This method involves simply grinding the reactants at room temperature, eliminating the need for hazardous solvents and minimizing waste disposal issues researchgate.netnih.govnih.gov. This unconventional methodology is characterized by its rapidity, cost-effectiveness, and eco-friendliness researchgate.netnih.gov.

Use of Bismuth(III) Oxide (Bi₂O₃) as Catalyst

Bismuth(III) oxide (Bi₂O₃) has been successfully employed as a catalyst in the solvent-free grindstone chemistry for the synthesis of oximes from carbonyl compounds researchgate.netnih.govnih.gov. Bismuth compounds are generally considered cheap, commercially available, air-stable crystalline solids, and are safe and non-toxic, making them easy to handle researchgate.netnih.govnih.gov. In this method, Bi₂O₃ acts as both a catalyst and a mild base, facilitating oxime formation without undesirable side reactions .

Advantages in Terms of Efficiency and Environmental Impact

The grindstone chemistry approach using Bi₂O₃ for oxime synthesis presents significant advantages. It allows for the conversion of various carbonyl compounds, including aromatic ketones like benzophenone, into their corresponding oximes in excellent yields by simply grinding the reactants at room temperature researchgate.netnih.govnih.govresearchgate.net. This method minimizes waste disposal problems, requires short reaction times (e.g., 1.5-5 minutes for aromatic ketones), and provides a simple yet efficient example of green chemistry researchgate.netnih.govnih.gov. The localized heat generated during grinding activates the reaction, contributing to its efficiency .

Here is a table summarizing typical reaction parameters and outcomes for oxime synthesis using grindstone chemistry with Bi₂O₃:

| Substrate Type | Reaction Time (minutes) | Yield (%) | Catalyst (mol%) | Conditions |

| Aromatic ketones | 1.5–3 | 60–98 | 50 (Bi₂O₃) | Room temperature, grinding |

| Aliphatic ketones | 5–10 | 85–100 | 50 (Bi₂O₃) | Room temperature, grinding |

| Carbonyl compounds (general) | Short time | Excellent | Bi₂O₃ | Room temperature, grinding |

Synthesis of Substituted this compound Derivatives

The synthesis of substituted this compound derivatives follows similar principles to the parent compound, often involving the reaction of substituted benzophenones with hydroxylamine compounds.

Benzophenone, 4-chloro-, oxime

Benzophenone, 4-chloro-, oxime (4-chlorothis compound) is a derivative where a chlorine substituent is present at the 4-position of one of the phenyl rings of the benzophenone backbone, with an oxime group attached to the carbonyl carbon nih.govontosight.ai. Its synthesis typically involves reacting 4-chlorobenzophenone (B192759) with hydroxylamine hydrochloride in the presence of an acid-binding agent in a solvent, such as ethanol and water google.com.

An example of a synthesis method for 4-chlorothis compound involves reacting 4-chlorobenzophenone with hydroxylamine hydrochloride and sodium hydroxide in a mixture of 95% ethanol and water. The reaction can be carried out at room temperature for 8 hours, or at 100°C for 2 hours, yielding the oxime with a molar yield of 96-97.2% and a GC purity greater than 99% google.com.

Reactivity and Reaction Mechanisms of Benzophenone Oxime

Beckmann Rearrangement

The Beckmann rearrangement is a classic reaction in organic chemistry that converts an oxime into an N-substituted amide. pw.livechemistnotes.com This reaction, named after its discoverer Ernst Otto Beckmann, is of significant industrial and synthetic importance. illinois.edulibretexts.org For benzophenone (B1666685) oxime, the rearrangement leads to the formation of N-phenylbenzamide. chemistnotes.commarwaricollege.ac.in The reaction is typically catalyzed by acids such as sulfuric acid, phosphorus pentachloride, and polyphosphoric acid (PPA). careerendeavour.comslideshare.net

Acid catalysts are crucial for initiating the Beckmann rearrangement. numberanalytics.com Their primary function is to convert the hydroxyl group of the oxime into a good leaving group. marwaricollege.ac.incareerendeavour.com

Brønsted acids like sulfuric acid (H₂SO₄) and polyphosphoric acid (PPA) protonate the hydroxyl group of the oxime. pw.livenumberanalytics.com This forms a positively charged oxonium ion, making the hydroxyl group a much better leaving group (H₂O). masterorganicchemistry.com PPA has been shown to be an effective catalyst, with studies indicating high conversion of benzophenone oxime to benzanilide (B160483). cayleynielson.comindexcopernicus.com In one study, using PPA as a catalyst in an ultrasonic environment at 60°C resulted in a 56.65% yield of benzanilide. cayleynielson.com

Lewis acids such as phosphorus pentachloride (PCl₅) and thionyl chloride (SOCl₂) react with the hydroxyl group to form an intermediate ester (e.g., a chlorophosphate or chlorosulfite ester). careerendeavour.comoup.com These esters are excellent leaving groups, facilitating the subsequent rearrangement. careerendeavour.com The original discovery by Beckmann involved treating this compound with PCl₅ to produce benzanilide. libretexts.orgmarwaricollege.ac.in

The choice of catalyst and reaction conditions can significantly influence the reaction's efficiency and outcome. numberanalytics.comnumberanalytics.com For instance, the combination of the ionic liquid N-methyl-imidazolium hydrosulfate with P₂O₅ as a co-catalyst has been shown to improve the yield of benzanilide from this compound to 91%. nih.gov

| Catalyst System | Conditions | Yield of N-phenylbenzamide | Reference |

|---|---|---|---|

| Polyphosphoric acid (PPA) | 60°C, 120 min, ultrasonic | 56.65% | cayleynielson.com |

| [HMIm]HSO₄ / P₂O₅ | 90°C, 6 h | 91% | nih.gov |

| Phosphorus pentachloride (PCl₅) | Classic method | Qualitative | libretexts.orgmarwaricollege.ac.in |

| Nafion perfluorinated sulphonic acid resin | 70°C, 2 h, acetonitrile | 100% conversion | indexcopernicus.com |

The Beckmann rearrangement is highly stereospecific. pw.livetestbook.com The group that is in the anti-periplanar position (trans) to the leaving group on the nitrogen atom is the one that migrates. pw.livewikipedia.orgnih.gov This is a key characteristic of the reaction, meaning the geometry of the starting oxime dictates the structure of the resulting amide. testbook.com

In the case of unsymmetrical ketoximes, two geometric isomers (E and Z) are possible, which can lead to different amide products. However, this compound is a symmetrical ketoxime where both substituents on the carbon are phenyl groups. Therefore, only one product, N-phenylbenzamide, is formed regardless of which phenyl group migrates.

The migration of the group is a concerted process that occurs simultaneously with the departure of the leaving group. marwaricollege.ac.innih.gov The migrating group retains its configuration, indicating that it does not become completely free during the migration. pw.livecareerendeavour.com This concerted mechanism avoids the formation of a high-energy, unstable nitrene intermediate. marwaricollege.ac.in The migratory aptitude of different groups (the inherent tendency of a group to migrate) is generally not the deciding factor in the Beckmann rearrangement; the stereochemical arrangement is what governs the product outcome. pw.livetestbook.com

Following the activation of the hydroxyl group by the acid catalyst, the crucial step of the rearrangement occurs. The group anti to the leaving group migrates to the electron-deficient nitrogen atom, leading to the cleavage of the N-O bond and the formation of a key intermediate known as a nitrilium ion. numberanalytics.comwikipedia.orgchemistrysteps.com

This process is a cayleynielson.comwikipedia.org-shift. marwaricollege.ac.in For this compound, a phenyl group migrates from the carbon to the nitrogen atom as the leaving group departs, resulting in a nitrilium ion where the positive charge is delocalized between the carbon and nitrogen atoms. masterorganicchemistry.comwikipedia.org The formation of this intermediate is often the rate-determining step of the reaction. The stability of the nitrilium ion can influence the reaction rate. illinois.edu

The nitrilium ion is highly electrophilic and is readily attacked by a nucleophile present in the reaction mixture, which is typically water (solvolysis). masterorganicchemistry.comwikipedia.org Water attacks the carbon atom of the nitrilium ion, forming a protonated imidic acid (or imino alcohol). marwaricollege.ac.ininnovareacademics.in

This intermediate then loses a proton to yield the imidic acid. innovareacademics.in The imidic acid is the tautomer of the final amide product and is generally less stable. innovareacademics.in It quickly undergoes tautomerization to form the more stable N-phenylbenzamide. marwaricollege.ac.inwikipedia.org This final step re-establishes a stable carbonyl group and completes the rearrangement process.

Several factors can affect the rate and outcome of the Beckmann rearrangement of this compound:

Catalyst Choice : The nature and strength of the acid catalyst are paramount. Strong acids and reagents like PCl₅ or SOCl₂ are effective but can be harsh. numberanalytics.comindexcopernicus.com Milder, solid-acid catalysts like Nafion resins have been developed to create more environmentally friendly conditions. indexcopernicus.com Mechanochemical methods using reagents like p-tosyl imidazole (B134444) have also been shown to be effective, sometimes offering improved yields and sustainability. scispace.comacs.org

Temperature : The reaction temperature influences the reaction rate. numberanalytics.com Higher temperatures generally increase the rate, but can also lead to side reactions or decomposition. numberanalytics.com Optimized temperatures are crucial for achieving high yields, as demonstrated by studies where 60°C or 90°C were found to be optimal depending on the catalytic system. cayleynielson.comnih.gov

Solvent : The polarity of the solvent can affect the stability of the intermediates and the transition state, thereby influencing the reaction rate. illinois.edunumberanalytics.com Polar solvents are often preferred as they can help stabilize the charged intermediates like the nitrilium ion. numberanalytics.com For example, a study on the rearrangement of this compound picryl ether showed that the rate increases with the increasing dielectric constant of the solvent. illinois.edu

Substituents : While benzophenone itself is unsubstituted, studies on substituted benzophenone oximes show that electron-donating groups on the migrating phenyl ring can accelerate the reaction, while electron-withdrawing groups can retard it. careerendeavour.com This is because electron-donating groups can better stabilize the positive charge that develops on the migrating carbon in the transition state.

Photochemical Beckmann Rearrangement

The Beckmann rearrangement can also be induced by photochemical means. cdnsciencepub.comcdnsciencepub.com The direct irradiation of aryl aldoximes can lead to the formation of the corresponding amide through what is known as the photochemical Beckmann rearrangement. cdnsciencepub.comcdnsciencepub.com This process is believed to proceed through an oxaziridine (B8769555) intermediate. cdnsciencepub.com For this compound, UV-induced photooxidation in the presence of a photosensitizer can also lead to rearrangement products. researchgate.net

The quantum yield for the photochemical rearrangement is often low, and the reaction can be accompanied by other photochemical processes like syn-anti isomerization. cdnsciencepub.com For example, the highest quantum yield for benzamide (B126) formation from benzaldoxime (B1666162) was reported to be 0.034. cdnsciencepub.com The use of visible light in combination with photoredox catalysis to generate a Vilsmeier-Haack reagent in situ has been explored as a milder alternative to harsh UV irradiation. d-nb.info

Oxidation Reactions

Formation of Benzophenone

This compound can be oxidized to regenerate benzophenone. acs.org This can occur gradually in the presence of oxygen and moisture. orgsyn.orgscribd.com Various oxidizing agents can effect this transformation. For instance, oxidation with potassium ferricyanide (B76249) in an alkaline solution can produce benzophenone. acs.org Another study reported the use of bispyridine silver(I) dichromate for the kinetic study of the oxidation of this compound. ijcrr.com

Photooxidation Processes

This compound undergoes photooxidation, particularly in the presence of singlet oxygen. acs.org When a solution of this compound in methanol (B129727) is irradiated in the presence of a sensitizer (B1316253) like rose bengal and saturated with oxygen, the N-O bond is cleaved, yielding benzophenone and nitrite (B80452) ions. acs.org The involvement of singlet oxygen in this process was confirmed by quenching experiments using 1,4-diazabicyclo[2.2.2]octane (Dabco), a known singlet oxygen quencher. acs.org In these photooxidation reactions, benzophenone was identified as the sole major organic product. acs.org

The photooxidation can also proceed through other mechanisms. For example, the photodegradation of certain oxime ethers is believed to involve the formation of dioxazetidine intermediates. researchgate.net The photooxidation of stable carbanions derived from related oximes has also been studied, showing that the reaction is a photochemical oxidation by singlet oxygen. oup.com

Generation of Iminoxyl Radicals

Iminoxyl radicals are a class of N-oxyl radicals characterized by the N-O• fragment being attached to a carbon atom via a double bond. nih.gov The generation of these radicals from oximes, including this compound, is a key process that opens pathways to various synthetic transformations. Iminoxyl radicals were first identified in 1964 by EPR spectroscopy as transient intermediates when oximes were treated with a strong single-electron oxidant. wikipedia.org

The formation of iminoxyl radicals from this compound can be achieved through several methods, primarily involving oxidation. A wide array of oxidizing agents have been effectively used for this purpose. wikipedia.org These include:

Transition Metal Compounds: Reagents such as cerium(IV) ammonium (B1175870) nitrate, iron(III) perchlorate, copper(II) perchlorate, lead(IV) acetate, and silver(I) or silver(II) oxides are potent oxidants for generating iminoxyl radicals. wikipedia.orgekb.eg

Metal-Free Oxidants: Non-metal-based oxidants like hypervalent iodine compounds (e.g., PhI(OAc)₂) or quinones under UV irradiation can also facilitate the formation of these radicals. wikipedia.org

Photolysis and Anodic Oxidation: Direct photolysis, for instance with di-tert-butyl peroxide, or electrochemical methods like anodic oxidation, provide alternative routes to iminoxyl radicals. nih.govwikipedia.org

The general mechanism for the generation of an iminoxyl radical from this compound involves a single-electron transfer (SET) from the oxime to the oxidizing agent, resulting in the formation of an oxime radical cation, which subsequently loses a proton to yield the neutral iminoxyl radical.

Once generated, iminoxyl radicals are relatively persistent, with those derived from bis-arylketoximes like this compound showing considerable stability, having half-lives that can range from 0.5 to 5.5 minutes. ekb.eg However, they are still reactive intermediates and can undergo several subsequent reactions. A common pathway is dimerization. For this compound, the dimerization of the resulting iminoxyl radicals can lead to the formation of an O-N bond. wikipedia.org These initial dimers are often unstable. wikipedia.org The decomposition of iminoxyl radicals can be complex, yielding a variety of products. nih.govwikipedia.org For instance, the oxidation of this compound with ferricyanide has been reported to produce benzophenone and benzophenone azine monoxide. ekb.eg

Table 1: Oxidizing Agents for the Generation of Iminoxyl Radicals from Oximes

| Oxidant Class | Examples | Reference |

|---|---|---|

| Transition Metal Compounds | (NH₄)₂Ce(NO₃)₆, Fe(ClO₄)₃, Cu(ClO₄)₂, Pb(OAc)₄, Ag₂O, AgO | wikipedia.org |

| Metal-Free Oxidants | PhI(OAc)₂, Quinones (with UV) | wikipedia.org |

| Other Methods | Photolysis (with t-BuOOt-Bu), Anodic Oxidation | wikipedia.org |

Reduction Reactions: Formation of Benzophenone Hydrazone

The reduction of oximes typically yields primary amines. However, under specific conditions, this compound can be converted into benzophenone hydrazone, a reaction that transforms one imine derivative into another. A notable method for this transformation involves the use of hydrazine (B178648) hydrate (B1144303). orgsyn.org

This reaction provides a novel route for synthesizing hydrazones from non-carbonyl precursors, given that oximes themselves can be prepared from compounds other than aldehydes and ketones. orgsyn.org The procedure involves refluxing this compound with hydrazine hydrate in an alcoholic solvent, such as ethanol (B145695). orgsyn.org The reaction proceeds in excellent yield, with one reported experiment achieving a 95% yield of benzophenone hydrazone. orgsyn.org

The proposed mechanism for this conversion is initiated by the nucleophilic attack of hydrazine on the carbon atom of the C=N bond of the oxime. This is followed by a series of proton transfers and the elimination of hydroxylamine (B1172632) (NH₂OH) to form the final hydrazone product. This method has been shown to be effective for various substituted diaryl and arylalkyl oximes. orgsyn.org

It is important to distinguish this reaction from other reduction methods like the Wolff-Kishner reduction, which reduces a carbonyl group to a methylene (B1212753) group using hydrazine and a strong base. While both involve hydrazine, the reaction with the oxime targets the C=N-OH group to form a C=N-NH₂ group. Other reductive methods applied to this compound, such as catalytic hydrogenation using a nickel catalyst, lead to the formation of diphenylmethane (B89790) imine or the corresponding primary amine. nih.govtcichemicals.com Controlled electrochemical reduction can also yield the ketimine. acs.org

Table 2: Reaction Conditions for Benzophenone Hydrazone Formation

| Reactants | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|

| This compound, Hydrazine hydrate | Ethyl alcohol | Reflux, 1 hour | 95% | orgsyn.org |

Reactions as a Building Block in Organic Synthesis

This compound serves as a valuable intermediate in the synthesis of a range of organic compounds due to the reactivity of its oxime functionality.

While this compound is itself an imine derivative, it is not a primary amine and thus does not directly form Schiff bases through condensation with carbonyl compounds in the traditional sense. However, it serves as a crucial precursor for the synthesis of benzophenone imine, which is a Schiff base.

One method to achieve this transformation is through the thermal decomposition of this compound. Heating the oxime leads to its decomposition, yielding benzophenone imine and benzophenone. wikipedia.org This reaction provides a direct route from the oxime to the corresponding imine.

Another approach involves the synthesis of substituted Schiff bases starting from modified benzophenone oximes. For example, new Schiff base ligands have been synthesized through the cyclocondensation of 2-aminobenzophenone (B122507) oxime with various aldehydes and ketones under acidic conditions. ajol.info In this case, the amino group, not the oxime group, participates in the Schiff base formation. A separate study describes the synthesis of a Schiff base ligand by condensing benzophenone with 1,8-naphthylenediamine. orgsyn.org

Furthermore, derivatives of this compound can be used in reactions that result in imine products. For instance, benzophenone O-mesyloxime reacts with a palladium catalyst, and subsequent hydrolysis yields benzophenone imine quantitatively. acs.org

This compound and its derivatives are effective ligands in coordination chemistry, capable of forming stable complexes with various transition metals. researchgate.net The nitrogen and oxygen atoms of the oxime group can act as donor atoms, allowing the molecule to function as a chelating agent.

Research has demonstrated the synthesis of coordination complexes using ligands derived from benzophenone. In one study, a Schiff base ligand, referred to as benzophenone-glycine oxime, was synthesized from benzophenone and glycine. This ligand was then used to prepare complexes with manganese(II), cobalt(II), and copper(II) by grinding the ligand with the respective metal carbonates. Spectroscopic analysis of these complexes confirmed the coordination of the metal ion to the nitrogen of the azomethine group and the deprotonated oxygen of the amino acid moiety, indicating that the ligand acts as a bidentate chelator.

Similarly, oxovanadium(V) complexes with 2-hydroxy-benzophenone oxime have been prepared and characterized. In these complexes, the phenolic hydrogen atom of the ligand is replaced by vanadium, and the nitrogen atom of the oxime group also coordinates to the metal center. The ability of this compound and its derivatives to form such complexes is significant for applications in catalysis and materials science.

Table 3: Examples of Metal Complexes with this compound Derivatives

| Metal Ion | Ligand | Coordination Mode | Reference |

|---|---|---|---|

| Mn(II), Co(II), Cu(II) | Benzophenone-glycine oxime | Bidentate (N, O) | |

| V(V) | 2-Hydroxy-benzophenone oxime | Bidentate (N, O) |

This compound reacts with isocyanates to form oxime urethanes, also known as oxime carbamates. This reaction is of significant interest because the resulting oxime-urethane linkage can be cleaved under specific conditions, making these compounds useful as "blocked" or "latent" isocyanates.

The formation of an oxime urethane (B1682113) involves the addition of the hydroxyl group of the oxime across the N=C double bond of the isocyanate. This reaction can proceed without a catalyst at ambient temperatures. The resulting poly(oxime-urethanes) are a class of dynamic covalent polymers.

The key feature of these oxime urethanes is their thermal or photochemical lability. Upon heating, the oxime-urethane bond can dissociate, regenerating the free isocyanate and the this compound. This property is exploited in applications such as powder coatings, where a solid, non-reactive blocked isocyanate can be formulated into a coating and then "unblocked" by heat during the curing process to allow the isocyanate to react with a polyol. The dissociation temperature can be influenced by the steric hindrance around the oxime-urethane bond.

Similarly, the decomposition of oxime-urethane groups can be induced by UV irradiation, particularly in the presence of a photosensitizer like benzophenone. This photochemical decomposition generates amines and can be used to create photosensitive polymer systems where the generated amine acts as a crosslinking agent. The reaction of this compound with diisocyanates like Desmodur W or Desmodur N-3400 yields oxime carbamates that absorb in the UV region and decompose upon irradiation to generate aliphatic amines.

The kinetics and mechanism of the reaction between this compound carbamates and amines have been studied, postulating an intramolecular, cyclic transition state for the rate-determining dissociation step.

Advanced Spectroscopic and Structural Characterization of Benzophenone Oxime

X-ray Diffraction Studies

X-ray diffraction (XRD) is a cornerstone technique for determining the atomic and molecular structure of a crystal. Both single crystal and powder XRD methods have been employed to characterize benzophenone (B1666685) oxime.

Single Crystal X-ray Diffraction (e.g., monoclinic system, cell parameters)

Single crystals of benzophenone oxime have been successfully grown using the slow evaporation solution growth technique with ethanol (B145695) as the solvent at room temperature. nih.gov Analysis via single crystal X-ray diffraction reveals that this compound crystallizes in a monoclinic system. nih.govscirp.org The determined unit cell parameters confirm the specific crystal lattice structure. nih.gov

Table 1: Single Crystal X-ray Diffraction Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| a | 9.459 Å |

| b | 8.383 Å |

| c | 26.690 Å |

| β | 92.807° |

| Volume (v) | 2115 ų |

Data sourced from a study by Rajasekar et al. nih.gov

Powder X-ray Diffraction Analysis

Powder X-ray diffraction (PXRD) analysis serves to confirm the structure and crystallinity of the bulk material. nih.gov This technique is particularly useful for verifying that the microcrystalline powder form of a compound corresponds to the structure determined from a single crystal. rsc.org For this compound, the powder XRD analysis has been used to further confirm its crystalline structure. nih.gov The sharp Bragg's peaks observed in the powder diffraction pattern are indicative of the material's good crystalline nature. scirp.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds by providing information about the chemical environment of individual atoms.

¹H NMR Spectroscopy for Structural Elucidation (e.g., E/Z isomers)

Proton NMR (¹H NMR) spectroscopy is instrumental in determining the stereochemistry of oximes, particularly for distinguishing between E and Z isomers. researchgate.net The chemical shifts of protons, especially those near the C=N double bond, are sensitive to the spatial arrangement of the substituents. researchgate.net The ability to assign individual isomers is often based on the chemical shift differences of specific protons in the molecule. researchgate.net While this compound itself exists primarily as one stable isomer due to the nature of its substituents, the principles of E/Z isomerism are foundational to oxime chemistry. In related acetophenone (B1666503) oximes, for instance, the methyl protons and aromatic protons show distinct signals that allow for isomeric assignment. koreascience.kr

¹³C NMR Spectroscopy for Carbon Skeleton Confirmation

Carbon-13 NMR (¹³C NMR) spectroscopy provides detailed information about the carbon framework of a molecule. oregonstate.edu The spectrum of this compound confirms the presence of all 13 carbon atoms in their unique chemical environments. The general chemical shift range for sp² hybridized carbons in aromatic rings and double bonds is between 115-160 ppm. oregonstate.edu The carbon atom of the C=N oxime group typically appears in a distinct region of the spectrum. koreascience.kr The observed chemical shifts for this compound are consistent with its proposed structure, confirming the carbon skeleton. rsc.org

Table 2: Representative ¹³C NMR Chemical Shifts for this compound

| Assignment | Chemical Shift (δ ppm) |

|---|---|

| Aromatic & C=N Carbons | 156.01 |

| 136.56 | |

| 129.21 | |

| 128.51 | |

| 126.03 | |

| (unspecified) | 12.29 |

Data reported in CDCl₃ solvent. rsc.org

Infrared (IR) Spectroscopy for Functional Group Confirmation

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations such as stretching and bending. msu.edu The IR spectrum of this compound displays characteristic absorption bands that confirm its key functional groups. nih.gov

The covalent bonds within a molecule vibrate at specific frequencies, and these frequencies are characteristic of the bond type and the functional group it belongs to. msu.edu For this compound, the most significant vibrations include the O-H stretch of the oxime hydroxyl group, the C=N stretch of the oxime group, and the stretches associated with the aromatic rings. nih.govuc.edu

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Bond | Frequency Range (cm⁻¹) |

|---|---|---|

| Oxime | O-H stretch (H-bonded) | 3500-3200 |

| Aromatic | C-H stretch | 3100-3000 |

| Oxime | C=N stretch | 1690-1640 |

| Aromatic | C=C stretch | 1600-1475 |

Data represents typical frequency ranges for the specified functional groups. uc.edu

Mass Spectrometry (MS)

Mass spectrometry of this compound reveals characteristic fragmentation patterns under electron impact (EI). A notable feature in the mass spectra of aromatic ketoximes like this compound is the loss of an oxygen atom from the parent ion, a rare occurrence in aliphatic oximes. researchgate.net The fragmentation of this compound is distinct from its substituted derivatives. For instance, 2,4-dihydroxybenzophenone (B1670367) oxime undergoes loss of OH•, H₂O, and NHOH•, which involves novel hydrogen and skeletal migrations not observed in the parent compound. researchgate.net

Under electron impact ionization, the mass spectrum of this compound shows that the M-OH ion is the base peak, indicating that conjugation makes its formation favorable. cdnsciencepub.com The fragmentation mechanisms have been confirmed through exact mass measurements and deuterium (B1214612) labeling. researchgate.net It is also noted that thermal effects during gas chromatography/electron ionization mass spectrometry can lead to the pyrolysis of this compound into its imine to a minor extent. researchgate.net

A key fragmentation pathway for benzophenone itself, which can be formed from its derivatives in the mass spectrometer, involves the loss of specific neutral fragments. For example, 2,6,4'-trihydroxy-4-methoxybenzophenone (B1631384) shows a fragmentation pattern with the loss of a C₆H₆O molecule followed by a CO₂ molecule. researchgate.net

Table 1: Key Fragmentation Data for this compound and Related Compounds

| Compound | Key Fragmentation Process | Observed Ion | Reference |

| This compound | Loss of hydroxyl radical | M - OH (base peak) | cdnsciencepub.com |

| This compound | Loss of an oxygen atom | M - O | researchgate.netcdnsciencepub.com |

| 2,4-Dihydroxythis compound | Loss of OH•, H₂O, NHOH• | Varies | researchgate.net |

| 2,6,4'-Trihydroxy-4-methoxybenzophenone | Loss of C₆H₆O | m/z 165 | researchgate.net |

| 2,6,4'-Trihydroxy-4-methoxybenzophenone | Loss of CO₂ from m/z 165 | m/z 121 | researchgate.net |

Thermal Analysis (TG/DSC) for Purity Assessment

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for assessing the purity and thermal stability of this compound. shriakpgc.netnumberanalytics.combcluae.com TGA can be used to evaluate the thermal stability of the compound, with the decomposition of α-Benzoin oxime, a related compound, starting at approximately 200°C.

DSC is a powerful tool for determining the purity of highly pure substances (>97 mole %). tainstruments.com The principle relies on the fact that impurities lower and broaden the melting range of a compound. tainstruments.com By analyzing the DSC thermogram, one can determine the melting point, heat of fusion, and calculate the mole percent purity. tainstruments.comresearchgate.net For this compound, TG/DSC studies have confirmed the purity of the material. nih.gov Specifically, DSC analysis of a series of O-imino-isourea derivatives, including one derived from this compound, showed N-O bond cleavage temperatures between 112°C and 122°C. rsc.org

A study on single crystals of this compound grown by the slow evaporation solution growth technique utilized TG/DSC to confirm the material's purity. nih.gov The thermal behavior is a key indicator of the material's quality and suitability for various applications. bcluae.comnishkaresearch.com

Table 2: Thermal Analysis Data for this compound and Related Derivatives

| Compound/Derivative | Technique | Observation | Temperature (°C) | Reference |

| This compound | TG/DSC | Confirmed purity | - | nih.gov |

| α-Benzoin Oxime | TGA | Decomposition onset | ~200 | |

| BnphDCC (from this compound) | TGA | Initial decomposition | 129 | rsc.org |

| BnphDCC (from this compound) | DSC | N-O bond cleavage | 122 | rsc.org |

Computational Chemistry and Theoretical Studies

Molecular Docking Studies (e.g., for enzyme inhibition)

Molecular docking is a computational technique used to predict the binding orientation of a ligand to a protein or enzyme active site. mdpi.com This method is instrumental in drug discovery for studying the interactions of small molecules like this compound derivatives. mdpi.com

Studies on this compound derivatives have demonstrated their potential as enzyme inhibitors. For example, a series of benzophenone oximes with a sydnone (B8496669) moiety showed inhibitory activity against phospholipase A2 (PLA2) enzymes. researchgate.net Molecular docking studies of these compounds helped to understand the protein-ligand interactions, highlighting the importance of specific residues within the binding pocket for hydrogen bond formation. researchgate.net

In another study, benzophenone semicarbazones were identified as potential inhibitors of α-glucosidase and prolyl endopeptidase. arxiv.org Molecular docking was used to predict the binding modes and free energies of the most potent inhibitors. arxiv.org Similarly, novel benzophenone analogues conjugated with oxadiazole and pyrazole (B372694) moieties were designed and evaluated as anti-inflammatory agents by targeting cyclooxygenase (COX) enzymes. nih.gov Molecular docking of the most potent compound in this series was performed to elucidate its binding mechanism. nih.gov Furthermore, this compound ether derivatives have been investigated for their herbicidal activity, with molecular docking used to understand their interaction with target plant enzymes. semanticscholar.org

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that relates the chemical structure of a series of compounds to their biological activity. nih.gov For this compound and its derivatives, 3D-QSAR analysis has been employed to understand the structural requirements for their biological activities.

In a study on the herbicidal activity of this compound ether derivatives, 3D-QSAR models were developed using Comparative Molecular Field Analysis (CoMFA). semanticscholar.orgresearchgate.net These models generated contour maps that provided insights into the structural features influencing the herbicidal activity, guiding the design of more potent analogues. semanticscholar.org The study used a training set of 19 compounds to build the 3D-QSAR models and a test set of 5 compounds to validate them. semanticscholar.org

Another QSAR study focused on the antimalarial activity of a series of benzophenone derivatives against Plasmodium berghei. nih.gov Multiple linear regression analysis was used to correlate various physicochemical descriptors with the observed antimalarial activity, leading to the development of a predictive QSAR model. nih.gov This model was subsequently validated with a new set of synthesized compounds. nih.gov

Electron Spin Resonance (ESR) Spectroscopy in Photochemical Studies

Electron Spin Resonance (ESR) spectroscopy is a technique used to study chemical species that have unpaired electrons, such as free radicals. acs.org It is particularly valuable in investigating the photochemical reactions of benzophenone and its derivatives, including the oxime. acs.orgmdpi.com

The photochemistry of this compound involves the generation of radical species. acs.org ESR studies have been used to identify and characterize the radicals formed upon irradiation. mdpi.com For instance, the photochemical reaction of benzophenone with amines can produce spin-polarized radical pairs, which have been studied by ESR. acs.org The generation of N-alkoxyamino radicals from the photolysis of related oximes has also been investigated using ESR spectroscopy. researchgate.net

In the context of photopolymerization, ESR has been used to study the radicals generated from photoinitiators based on benzophenone derivatives. mdpi.com By using a spin trap like N-tert-Butyl-α-phenylnitrone (PBN), the transient radicals can be stabilized and detected by ESR, providing mechanistic insights into the photoinitiation process. mdpi.commdpi.com These studies help in understanding the efficiency of radical generation and the subsequent polymerization reactions. mdpi.com

Electrochemical Properties (e.g., Cyclic Voltammograms)

Cyclic voltammetry (CV) is an electrochemical technique used to study the redox properties of chemical species. mdpi.com The electrochemical behavior of this compound and its derivatives has been investigated using methods like CV and d.c. polarography. niscpr.res.in

A study on 4,4'-dimethoxybenzophenone (B177193) oxime at a mercury electrode showed that its reduction occurs in two steps across a pH range of 2.0-12.0. niscpr.res.in The process was found to be irreversible, as confirmed by the absence of an anodic peak in the reverse scan of the cyclic voltammogram. niscpr.res.in Kinetic parameters such as the diffusion coefficient, transfer coefficient, and forward rate constant were evaluated from the electrochemical data. niscpr.res.in The study noted that the electrode reaction is faster in acidic media due to the reduction of the protonated form of the oxime. niscpr.res.in

The reduction of benzophenone itself in non-aqueous solvents typically proceeds in two successive one-electron steps. mdpi.com CV studies of various substituted benzophenones have provided detailed information on their redox potentials. mdpi.com The electrochemical oxidation of related compounds with C=N double bonds, including an oxime and an oxime ether, has also been studied by CV, revealing irreversible oxidation waves. researchgate.net

Table 3: Electrochemical Data for 4,4'-Dimethoxythis compound

| pH | Technique | E₁/₂ / Ep (V vs. SCE) - Step 1 | E₁/₂ / Ep (V vs. SCE) - Step 2 | Reference |

| 2.0 | DC Polarography | -0.63 | -0.82 | niscpr.res.in |

| 4.0 | DC Polarography | -0.78 | -1.05 | niscpr.res.in |

| 6.0 | DC Polarography | -0.92 | -1.25 | niscpr.res.in |

| 8.0 | DC Polarography | -1.18 | -1.40 | niscpr.res.in |

| 10.0 | DC Polarography | -1.34 | -1.52 | niscpr.res.in |

| 12.0 | DC Polarography | -1.42 | -1.56 | niscpr.res.in |

| 4.0 | Cyclic Voltammetry | -0.82 | -1.10 | niscpr.res.in |

Note: Data extracted from a study on 4,4'-dimethoxythis compound. niscpr.res.in

Applications of Benzophenone Oxime in Catalysis

Benzophenone (B1666685) Oxime as a Ligand in Transition Metal Catalysts

Oximes, including benzophenone oxime, are effective ligands in transition-metal complex catalyst chemistry. The nitrogen and oxygen atoms of the oxime group possess lone pairs of electrons that can coordinate with a variety of metal ions. This coordination can stabilize the metal center, influence its electronic properties, and thereby modulate its catalytic activity.

Aromatic oximes are particularly notable for their ability to facilitate directed ortho-metalation, especially cyclopalladation. In this process, the oxime group directs a palladium catalyst to activate a C-H bond on an adjacent aromatic ring, forming a stable palladacycle. These organometallic intermediates are not just curiosities but serve as exceptional catalysts for a range of cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings. The ready availability and ease of synthesis of oximes make them competitive alternatives to traditional phosphine (B1218219) ligands in organometallic chemistry and catalysis.

Role in Organic Functional Group Transformations

This compound is a key precursor and participant in several important organic functional group transformations. The most prominent of these is the Beckmann rearrangement, a classic acid-catalyzed reaction that converts an oxime into an N-substituted amide. For this compound, this rearrangement yields N-phenylbenzamide, a transformation of significant synthetic value. This reaction provides a fundamental method for constructing amide bonds, which are ubiquitous in pharmaceuticals and polymers.

Furthermore, the oxime functional group is instrumental in modern catalytic reactions that enable other transformations. For instance, products derived from the palladium-catalyzed C–H functionalization of O-acetyl oximes can be converted into a variety of other structural motifs. The oxime can be hydrolyzed to reveal the original ketone (benzophenone), reduced to form an amino phenol, or undergo rearrangement and condensation to yield heterocyclic structures like oxazolines. This transformability makes the oxime group a versatile handle for introducing functionality that can be readily converted into other desired groups.

Applications in Supramolecular Chemistry

The benzophenone moiety is a valuable component in designing molecules for supramolecular chemistry, where non-covalent interactions guide the self-assembly of molecules into larger, ordered structures with emergent functions, including catalysis.

In one notable application, a benzophenone-functionalized amino acid, benzophenone-alanine (BpA), was shown to self-assemble with copper ions to form metallo-nanofibers. These supramolecular structures exhibit remarkable laccase-like catalytic activity, efficiently degrading phenolic pollutants. Structural analyses revealed that the catalytic activity stems from a Cu(I)-Cu(II) electron transfer system within the nanofiber, mimicking the active site of the natural laccase enzyme. nih.gov

In another approach, benzophenone-functionalized dipeptides have been designed to act as supramolecular photoinitiators. These molecules self-assemble in water to form structures like worm-like micelles or "gel noodles." rsc.org These ordered assemblies serve as templates that localize the photoactive benzophenone groups, enabling spatially-resolved photopolymerization of acrylate (B77674) monomers upon exposure to UV light. rsc.org This method provides a bottom-up technique for fabricating intricate polymeric structures with fine-tuned mechanical properties. rsc.org

NHC Catalysis involving Benzophenone-Derived Oxime Ethers

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a wide array of chemical transformations. Research has shown that oxime ethers can be effective substrates in NHC-catalyzed reactions, enabling novel bond formations without the need for transition metals.

One strategy involves the NHC-catalyzed C-C bond activation of cycloketone oxime ethers for acylation reactions. nih.gov In this process, the NHC catalyst facilitates the reaction between the oxime ether and an aldehyde, leading to the formation of valuable ketonitrile products. nih.gov This reaction proceeds through the formation of a Breslow intermediate from the aldehyde and the NHC, which then engages with the oxime ether.

Another application is the NHC-catalyzed redox esterification between α,β-unsaturated aldehydes and oximes. A triazolium salt-derived NHC can catalyze this transformation to produce saturated oxime esters in high yields for a broad range of substrates, including aromatic oximes. This demonstrates the utility of NHCs in activating aldehydes to react with the oxime functional group, expanding the toolkit for synthesizing oxime derivatives.

Palladium-Catalyzed C-H Functionalization of Aromatic Oximes

The oxime group has proven to be a highly effective directing group in palladium-catalyzed C-H functionalization reactions. This strategy allows for the selective activation of otherwise inert C-H bonds at the ortho-position of an aromatic ring, providing a direct and atom-economical route to substituted aromatic compounds.

In this methodology, the nitrogen atom of the oxime group on a substrate like this compound coordinates to a Pd(II) catalyst. This coordination positions the metal center in close proximity to the ortho-C-H bonds of one of the phenyl rings, facilitating C-H activation and the formation of a five-membered palladacycle intermediate. This intermediate can then react with various coupling partners to form new C-C or C-heteroatom bonds. O-acetyl oximes are particularly versatile in these reactions, serving as effective directing groups for both sp² (aromatic) and sp³ (aliphatic) C-H functionalization. The resulting products can then be transformed into a diverse range of functionalized ketones, alcohols, and amines.

Below is a table summarizing examples of such transformations.

| Substrate Type | Reaction | Catalyst/Reagents | Product | Yield | Reference |

|---|---|---|---|---|---|

| Aromatic Oxime | Homocoupling | Pd(OAc)₂ | Isoquinoline | Up to 91% | |

| Aromatic Oxime | Cyclization with Vinyl Azide | Pd(OAc)₂ | Substituted Isoquinoline | Good | |

| O-Acetyl Oxime | Iodination | Pd(OAc)₂ / PhI(OAc)₂ , I₂ | Ortho-Iodinated Ketone | Good | |

| O-Acetyl Oxime | Chlorination | Pd(OAc)₂ / PhI(OAc)₂, LiCl | Ortho-Chlorinated Ketone | Modest | |

| O-Acetyl Oxime | Acetoxylation | Pd(OAc)₂ / PhI(OAc)₂ | Ortho-Acetoxylated Ketone | Good |

Calcium (II) Catalysis in Beckmann Rearrangement

The Beckmann rearrangement traditionally requires harsh and strongly acidic reagents like concentrated sulfuric acid or phosphorus pentachloride, which limits its application with sensitive substrates. To address this, milder and more environmentally friendly catalytic systems are being developed.

Recent research has demonstrated a mild Beckmann rearrangement catalyzed by calcium(II) salts. This method avoids the harsh conditions typically associated with the transformation. An optimization study using this compound as a model substrate identified Ca(NTf₂)₂ as a potent catalyst for the rearrangement. The reaction is tolerant of a wide variety of functional groups that are relevant to medicinal chemistry and natural product synthesis. This calcium-catalyzed approach represents a significant advancement, offering a more sustainable and functional-group-compatible alternative for synthesizing amides from oximes.

| Substrate | Catalyst System | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| This compound | 10 mol % Ca(NTf₂)₂ / 10 mol % ⁿBu₄NPF₆ | DCE/DME (4:1) | N-phenylbenzamide | 66% |

Research on Biological and Agricultural Activities of Benzophenone Oxime Derivatives

Antimicrobial Activities

Benzophenone (B1666685) oxime derivatives have demonstrated notable efficacy against various microbial pathogens, positioning them as potential candidates for the development of new antimicrobial agents.

The antibacterial potential of benzophenone oxime ethers has been evaluated against both Gram-positive and Gram-negative bacteria. One study investigated the activity of this compound ethers with different substituents. The compound featuring a methyl substituent was most effective against Gram-positive bacteria, including Bacillus cereus and Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 3.125 μg/mL. nih.gov Conversely, a derivative with a benzyl (B1604629) substituent showed the highest activity against Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli, with MIC values of 6.25 and 12.5 μg/mL, respectively. nih.gov It was also observed that methyl ethers generally exhibited greater antibacterial activity than their benzyl counterparts. nih.gov

Further research into halogenobenzophenone-oxime derivatives has indicated their efficacy, particularly against Gram-positive bacteria and certain Gram-negative bacteria like Neisseria. google.com Another study highlighted that specific benzophenone derivatives demonstrated moderate to good activity against a panel of bacteria including Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, Salmonella typhi, Proteus vulgaris, and Shigella flexneri. The investigation of a heteroalkyl oxime derivative, Benzophenone O-4-bromoethyl oxime, also confirmed its ability to inhibit the growth of both Gram-positive and Gram-negative bacteria and cause damage to bacterial DNA. shirazu.ac.ir

| Derivative Type | Substituent | Bacterial Strain | Activity (MIC) |

|---|---|---|---|

| This compound Ether | Methyl | Bacillus cereus (Gram-positive) | 3.125 μg/mL |

| This compound Ether | Methyl | Staphylococcus aureus (Gram-positive) | 3.125 μg/mL |

| This compound Ether | Benzyl | Pseudomonas aeruginosa (Gram-negative) | 6.25 μg/mL |

| This compound Ether | Benzyl | Escherichia coli (Gram-negative) | 12.5 μg/mL |

In the realm of agriculture, benzophenone derivatives, including oximes, have been designed and screened for their effectiveness against phytopathogenic fungi. nih.govnih.gov These studies revealed that while many of the synthesized compounds displayed some level of antifungal activity, their antibacterial effects were less pronounced. nih.govnih.gov For instance, certain oxime derivatives containing C=N, F, and morpholine (B109124) moieties showed relatively higher inhibition rates against Colletotrichum gloeosporioides compared to others. nih.gov

Research has also demonstrated that some benzophenone analogues exhibit good activity against a range of fungal species, including Candida albicans, Aspergillus niger, Fusarium solani, Aspergillus flavus, Botrytis cinerea, and Candida krusei. The introduction of an oxime group into certain molecular backbones is considered a viable strategy for creating new antifungal agents. nih.gov

| Derivative | Fungal Species | Activity Level |

|---|---|---|

| This compound Derivative (with C=N, F, morpholine) | Colletotrichum gloeosporioides | Relatively high inhibition |

| Benzophenone Analogue 5a | Various species including Candida albicans, Aspergillus niger | Good |

| Benzophenone Analogue 5c | Various species including Fusarium solani, Aspergillus flavus | Good |

| Benzophenone Analogue 5d | Various species including Botrytis cinerea, Candida krusei | Good |

Anticancer Properties

The potential of this compound derivatives as anticancer agents has been a significant area of investigation. The introduction of an oxime group into a suitable chemical structure is a recognized approach for developing cytotoxic agents. nih.gov Bis(4-hydroxy)this compound ethers, for example, have been identified as novel estrogen receptor ligands and have been shown to inhibit the growth of cancer cells. nih.gov

A series of benzophenone derivatives with a naphthalene (B1677914) moiety were synthesized and evaluated for their antiproliferative activity against the human breast cancer cell line (MCF-7). nih.gov Many of these compounds showed good to moderate cytotoxicity, with one particular compound (4u) exhibiting an IC₅₀ value of 1.47 ± 0.14 μM, making it more potent than the standard drug cisplatin (B142131) in this assay. nih.gov This compound was identified as a tubulin polymerization inhibitor that targets the colchicine (B1669291) binding site. nih.gov

Furthermore, a novel series of benzophenone amide derivatives were synthesized and tested against human cancer cell lines including MCF-7, MDA MB-231 (breast cancer), and A549 (lung cancer). jocpr.comjocpr.com Several of these compounds demonstrated more potent anticancer activity than the reference drug, adriamycin. jocpr.comjocpr.com Benzoquinone monooxime derivatives have also been identified as potential starting structures for the design of new anticancer agents, with several compounds showing significant activity against promyelocytic leukemia (HL60), lung cancer (NCI-H292), and breast adenocarcinoma (MCF-7) cell lines. ijpjournal.com

| Compound Type | Specific Compound | Cancer Cell Line | Activity (IC₅₀) |

|---|---|---|---|

| Benzophenone derivative with naphthalene moiety | 4u | MCF-7 (Breast) | 1.47 ± 0.14 μM |

| Benzophenone amide derivative | 8b | MCF-7, MDA MB-231, A549 | More potent than Adriamycin |

| Benzophenone amide derivative | 8h | MCF-7, MDA MB-231, A549 | More potent than Adriamycin |

| Benzophenone amide derivative | 8j | MCF-7, MDA MB-231, A549 | More potent than Adriamycin |

| Benzoquinone monooxime tosylate | II | HL60, NCI-H292, MCF-7 | Significant activity |

| Benzoquinone monooxime tosylate | III | HL60, NCI-H292, MCF-7 | Significant activity |

Anti-inflammatory Activity

This compound derivatives have also been explored for their anti-inflammatory properties, with research focusing on specific mechanisms of action such as the inhibition of key enzymes and cellular processes involved in inflammation.

Secretory phospholipase A2 (sPLA2) is an enzyme that plays a crucial role in the inflammatory process by releasing arachidonic acid from cell membranes, which is a precursor to pro-inflammatory mediators. patsnap.com Inhibiting this enzyme is a key strategy for developing anti-inflammatory drugs. patsnap.com

A series of benzophenone oximes featuring a sydnone (B8496669) moiety were synthesized and evaluated for their ability to inhibit PLA2 enzymes from snake venom as well as human inflammatory fluids. nih.gov The study found that the nature of the substituent on the aroyl ring was critical for the inhibitory activity, with hydrophobic and aromatic substituents leading to enhanced inhibition. nih.gov The inhibitory effect appeared to be a result of direct interaction with the enzyme, competing with the substrate for the same binding site. nih.gov The most active compound from in vitro tests also demonstrated similar potency in in vivo models of PLA2-induced mouse paw edema, indicating a good correlation between in vitro and in vivo activity. nih.gov These findings suggest that such derivatives are therapeutically promising as anti-inflammatory agents. nih.govnih.govresearchgate.net

A novel series of benzophenone derivatives containing a thiazole (B1198619) nucleus were designed and evaluated for their anti-inflammatory effects. nih.govnih.gov These compounds were tested for their ability to reduce croton oil-induced ear edema in mice, an assay that assesses effects on both prostaglandin (B15479496) production (related to edema) and neutrophil recruitment. nih.govnih.govresearchgate.net

The study found that several of the thiazole derivatives significantly inhibited edema. nih.gov Notably, some derivatives were found to concurrently inhibit prostaglandin production and the recruitment of neutrophils. nih.govnih.gov This dual action is significant because commonly used non-steroidal anti-inflammatory drugs (NSAIDs) are typically unable to inhibit neutrophil recruitment. nih.gov The ability to inhibit both pathways suggests that these benzophenone derivatives could be lead compounds for developing new anti-inflammatory drugs with an innovative mechanism of action and potentially fewer side effects, such as gastric lesions, which are associated with neutrophil infiltration. nih.gov

Herbicidal Activity

Research into this compound derivatives has revealed their potential as active agents in herbicides. Specific structural modifications to the this compound backbone have led to the development of compounds with significant phytotoxic effects on various plant species.

Inhibitory Effects on Root Growth

A notable area of investigation has been the impact of these derivatives on the root growth of both monocotyledonous and dicotyledonous plants. In one study, a series of novel this compound ether derivatives containing tertiary amine groups were synthesized and evaluated for their herbicidal properties. researchgate.net The evaluation was conducted against plant species including Oryza sativa (rice), Sorghum sudanense (Sudan grass), Brassica chinensis (bok choy), and Amaranthus mangostanus L. (amaranth). researchgate.net

The findings indicated that a majority of the synthesized compounds demonstrated a significant inhibitory effect on root growth when applied at a concentration of 20 ppm. researchgate.netsciprofiles.com The inhibitory effects were observed to be more pronounced on Oryza sativa compared to Sorghum sudanense among the monocotyledons, and more effective against Amaranthus mangostanus L. than Brassica chinensis among the dicotyledons. researchgate.net The potency of these compounds is highlighted by their IC₅₀ values, which represent the concentration required to inhibit 50% of root growth.

Table 1: Herbicidal Activity (IC₅₀ in mg/L) of Selected this compound Ether Derivatives

| Compound | Oryza sativa | Sorghum sudanense | Brassica chinensis | Amaranthus mangostanus L. |

|---|---|---|---|---|

| a | 12.22 | 33.77 | 17.18 | 21.92 |

| c | 41.04 | 29.82 | 37.91 | 29.50 |

| e | 24.87 | 60.06 | 33.51 | 28.38 |

| g | 34.25 | 77.10 | 31.29 | 29.31 |

| i | 14.95 | 29.13 | 18.01 | 22.11 |

| k | 28.22 | 10.67 | 26.83 | 22.91 |

| m | 12.18 | 36.89 | 48.90 | 29.65 |

| o | 10.44 | 22.19 | 13.69 | 24.69 |

Data sourced from a study on this compound ether derivatives with tertiary amine groups. researchgate.net

Structure-Activity Relationship (SAR) Studies for Herbicidal Efficacy

To understand the relationship between the chemical structure of these derivatives and their herbicidal effects, computational analyses such as Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) and molecular docking have been employed. researchgate.net These studies provide insights into the molecular features that enhance or diminish herbicidal potency.

For the this compound ether series, it was found that derivatives incorporating a piperidine (B6355638) or piperazine (B1678402) moiety exhibited significant inhibitory activities. researchgate.net Conversely, the introduction of an oxygen atom on the amino group of the side chain tended to reduce the herbicidal effects compared to those without the oxygen atom. researchgate.net The 3D-QSAR models, particularly for Oryza sativa and Amaranthus mangostanus L., have been instrumental in generating contour maps that can guide the design of new analogues with potentially enhanced activity. researchgate.net

Pesticide Development

Beyond herbicidal applications, derivatives of benzophenone have been explored for broader pesticide development, particularly as insecticides. Research into benzophenone hydrazone derivatives has shown their effectiveness against certain chewing insect pests. nih.gov